molecular formula C7H4F6N2O B1597897 1-Acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole CAS No. 244187-01-7

1-Acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole

Cat. No.: B1597897
CAS No.: 244187-01-7
M. Wt: 246.11 g/mol
InChI Key: NVCMVWSRHPQCLU-UHFFFAOYSA-N
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Description

1-Acetyl-3,5-bis(trifluoromethyl)-1H-pyrazole (1-ATFMP) is a novel trifluoromethylated pyrazole derivative. It is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms. 1-ATFMP is a highly versatile compound that has a wide range of applications, including use in scientific research, drug development, and industrial processes. 1-ATFMP is a relatively new compound, and its potential uses are still being explored.

Scientific Research Applications

Synthesis and Characterization

1-Acetyl-3,5-bis(trifluoromethyl)-1H-pyrazole and its derivatives have been extensively researched for their unique chemical properties and applications in various fields. The compound's synthesis methods, structural characterization, and applications in materials science and chemistry have been a subject of interest. For instance, high-yield syntheses of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates using 3,5-bis(trifluoromethyl)pyrazole demonstrate the compound's versatility in forming metal complexes (Renn et al., 1995). Additionally, methyl-group functionalization of pyrazole-based additives for advanced lithium-ion battery electrolytes highlights its potential in improving battery performance (von Aspern et al., 2020).

Applications in Energetic Materials and Light Emission

The compound's derivatives have also been explored for their use in energetic materials and as light emitters. Research into the synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole derivatives through click chemistry reveals their potential as high-performance energetic materials due to the density and detonation performance enhancement provided by the SF5 group (Ye et al., 2007). Furthermore, the use of cyclometalated NHCs and pyrazoles in the development of fully efficient blue PtII emitters and Pt/Ag clusters for lighting applications underscores the compound's importance in creating advanced photoluminescent materials (Arnal et al., 2018).

Catalysis and Chemical Reactions

The dinuclear cobalt-hydride complex reduced by cobaltocene with trifluoroacetic acid exemplifies the role of this compound derivatives in catalysis and hydrogen production, highlighting its application in renewable energy technologies (Mandal et al., 2013). Additionally, the solvent switchable reaction of CF3-ynones with hydrazines for the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles demonstrates its significance in synthetic chemistry, offering a versatile approach to designing compounds with specific functional groups (Muzalevskiy et al., 2017).

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O/c1-3(16)15-5(7(11,12)13)2-4(14-15)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCMVWSRHPQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370980
Record name 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244187-01-7
Record name 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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